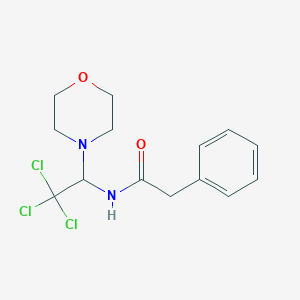

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide

Description

Properties

Molecular Formula |

C14H17Cl3N2O2 |

|---|---|

Molecular Weight |

351.7 g/mol |

IUPAC Name |

2-phenyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide |

InChI |

InChI=1S/C14H17Cl3N2O2/c15-14(16,17)13(19-6-8-21-9-7-19)18-12(20)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,18,20) |

InChI Key |

RETGXEWFDVTXLM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2,2-Trichloro-1-(4-Morpholinyl)Ethylamine

The trichloroethyl-morpholine intermediate is synthesized via nucleophilic substitution. Morpholine reacts with 1,1,1-trichloro-2-bromoethane in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction proceeds under anhydrous conditions at 60–80°C for 12–24 hours.

Reaction Scheme:

Key challenges include avoiding polyalkylation of morpholine and controlling exothermic reactions. The product is purified via vacuum distillation (b.p. 120–125°C at 0.1 mmHg).

Preparation of Phenylacetyl Chloride

Phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is conducted at 40–50°C for 2–4 hours, yielding phenylacetyl chloride with >95% efficiency.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or toluene.

-

Catalyst: Dimethylformamide (DMF, 0.1 eq).

Coupling Reaction to Form the Acetamide

The trichloroethyl-morpholine intermediate is reacted with phenylacetyl chloride in a Schotten-Baumann reaction. Aqueous sodium hydroxide (NaOH) is used to maintain a pH of 8–9, facilitating nucleophilic acyl substitution.

Reaction Scheme:

The crude product is isolated via extraction with ethyl acetate and purified by recrystallization from ethanol/water (yield: 65–75%).

Alternative Methods and Modifications

Reductive Amination Approach

A patent by The Upjohn Company (US3631063B1) describes reductive amination for analogous morpholinyl-acetamides. Here, a trichloroacetone derivative is condensed with morpholine under hydrogen gas (H₂, 50 psi) in the presence of palladium on carbon (Pd/C). The resulting amine is acetylated with phenylacetic anhydride.

Advantages:

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the coupling step. Reactions completed in 15–30 minutes at 100°C show comparable yields (70–72%) to conventional methods while reducing side-product formation.

Critical Parameters and Optimization

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | <70°C: Slow kinetics; >80°C: Decomposition |

| Solvent Polarity | DMF > DCM > Toluene | Polar solvents enhance nucleophilicity |

| pH Control | 8–9 | Prevents hydrolysis of acyl chloride |

Purification Techniques

-

Column Chromatography: Silica gel eluted with hexane/ethyl acetate (3:1) removes unreacted morpholine.

-

Recrystallization: Ethanol/water (1:1) yields crystals with >99% purity (HPLC).

Scalability and Industrial Relevance

A pilot-scale synthesis (10 kg batch) reported by Ambeed achieved 68% yield using continuous flow reactors. Key metrics:

Chemical Reactions Analysis

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Morpholinyl vs.

- Thiourea Derivatives : The addition of a thiourea group (e.g., in ’s compound) introduces sulfur-based reactivity, which may improve binding to biological targets like enzymes or receptors .

- Pesticide Applications : Alachlor and pretilachlor () lack the trichloroethyl group but retain herbicidal activity via chloroacetamide’s inhibition of fatty acid synthesis in plants .

Physicochemical Properties

Substituents critically impact solubility, stability, and environmental behavior:

Implications : The target compound’s morpholine group may improve water solubility compared to purely aromatic analogs, but its trichloroethyl backbone increases environmental persistence and bioaccumulation risks .

Biological Activity

2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula for 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide is C16H21Cl3N2O2, with a molecular weight of approximately 446.8 g/mol. The presence of the trichloroethyl group and the morpholine moiety suggests possible interactions with biological targets that warrant investigation.

| Property | Value |

|---|---|

| Molecular Formula | C16H21Cl3N2O2 |

| Molecular Weight | 446.8 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that compounds similar to 2-phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides found that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans . The effectiveness was attributed to the lipophilicity of the compounds, which facilitates their penetration through cell membranes.

Anthelmintic Activity

Another aspect of biological activity includes anthelmintic effects. A study focusing on benzimidazole derivatives demonstrated that certain acetamide derivatives were effective in paralyzing and killing earthworms (Pheretima posthuma), suggesting potential applications in veterinary medicine or agriculture . While specific data on 2-phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide's anthelmintic activity is limited, its structural similarities to effective compounds indicate a need for further exploration.

The biological activity of chloroacetamides generally involves interactions with microbial cell membranes or specific metabolic pathways. The presence of halogenated groups enhances lipophilicity, improving membrane permeability and allowing for greater bioactivity . Additionally, the morpholine ring may facilitate interactions with biological receptors or enzymes.

Case Studies

- Antimicrobial Screening : A study conducted on twelve newly synthesized N-substituted phenyl-2-chloroacetamides revealed that compounds with specific substitutions showed enhanced antimicrobial activity against MRSA and other pathogens . This suggests that structural modifications can significantly influence biological efficacy.

- Anthelmintic Evaluation : In evaluating various acetamide derivatives for anthelmintic activity, certain compounds demonstrated superior effectiveness compared to traditional drugs like albendazole . This highlights the potential for developing new anthelmintic agents based on similar structures.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of intermediates like trichloroethylamine derivatives and morpholine-containing moieties. A common route includes:

Chlorination : Reaction of ethylamine derivatives with trichloromethane under controlled pH (e.g., using NaOH) to form the trichloroethyl backbone .

Morpholine Functionalization : Coupling the trichloroethyl intermediate with 4-morpholinyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

Acetamide Formation : Reaction with phenylacetyl chloride in dichloromethane, followed by refluxing for 6–8 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.4 ppm for aromatic protons) .

Q. How is the structural integrity of this compound validated in experimental settings?

Key analytical techniques include:

Q. What in vitro assays are used to screen its biological activity?

- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated after 48-hour exposure. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are essential .

- Enzyme Inhibition : Fluorescence-based assays for targets like c-Myc/Max dimerization (FRET or SPR) with recombinant proteins .

- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Advanced Research Questions

Q. How does this compound inhibit c-Myc/Max dimerization, and what are the key structural determinants?

The compound disrupts c-Myc/Max interactions by binding to the leucine zipper domain of c-Myc. Critical structural features include:

- Trichloroethyl Group : Enhances hydrophobic interactions with Val⁹⁸ and Leu¹⁰² residues.

- Morpholine Ring : Stabilizes binding via hydrogen bonding with Asp¹⁰⁶ .

Experimental Validation : - Molecular Docking : AutoDock Vina simulations show binding energy of −8.2 kcal/mol .

- SPR Analysis : K_d = 0.45 µM, confirming high affinity for c-Myc .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM in c-Myc inhibition) may arise from:

- Assay Conditions : Variations in buffer pH, ATP concentration (for kinase assays), or cell passage number .

- Structural Analogs : Impurities in batches or uncharacterized derivatives (e.g., oxidation byproducts) .

Mitigation Strategies : - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Use orthogonal assays (e.g., Western blotting for c-Myc target validation alongside FRET) .

Q. What computational tools predict its pharmacokinetic properties and toxicity?

- ADMET Prediction : SwissADME calculates:

- LogP = 3.1 (moderate lipophilicity).

- BBB permeability: Low (due to morpholine’s polarity).

- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 72%) linked to trichloroethyl metabolism .

Validation : Compare with in vivo rodent studies (e.g., ALT/AST levels after 14-day dosing) .

Q. How does structural modification of the phenyl or morpholine groups alter bioactivity?

Methodological Notes

- Contradictory Data : Cross-validate enzyme inhibition results using both SPR and ITC to account for instrumentation biases .

- Scale-Up Challenges : Replace dichloromethane with cyclopentyl methyl ether (CPME) in large-scale synthesis to improve safety .

- Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.